molecular formula C51H79N15O9 B570122 Xenin 8

Xenin 8

Cat. No.: B570122
M. Wt: 1046.3 g/mol
InChI Key: QNDRYLNMRDPBTI-OBOKMFOZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xenin-8 refers to the C-terminal octapeptide fragments of the gut-derived hormone Xenin-25, specifically Xenin 18-25 and Xenin 18-25 Gln. Xenin-25 is a 25-amino acid peptide co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from intestinal K-cells postprandially. It regulates appetite, glucose homeostasis, and gastrointestinal motility . Xenin-8 retains core bioactive sequences, enabling it to stimulate insulin secretion in pancreatic β-cells (BRIN-BD11) with potency comparable to the full-length peptide .

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H79N15O9/c1-5-30(4)42(47(71)63-39(50(74)75)23-29(2)3)64-44(68)38(24-31-26-58-35-14-7-6-13-33(31)35)62-46(70)41-18-12-22-66(41)49(73)37(16-10-20-57-51(54)55)61-43(67)36(15-8-9-19-52)60-45(69)40-17-11-21-65(40)48(72)34(53)25-32-27-56-28-59-32/h6-7,13-14,26-30,34,36-42,58H,5,8-12,15-25,52-53H2,1-4H3,(H,56,59)(H,60,69)(H,61,67)(H,62,70)(H,63,71)(H,64,68)(H,74,75)(H4,54,55,57)/t30-,34-,36-,37-,38-,39-,40-,41-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDRYLNMRDPBTI-OBOKMFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H79N15O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1046.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Attachment

The synthesis initiates with the selection of a resin compatible with the C-terminal amino acid. For Xenin-8, which terminates in leucine, a chlorotrityl chloride resin is often employed due to its high stability and compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry. The first amino acid (leucine) is attached via its carboxyl group, while its alpha-amino group is protected with Fmoc.

Deprotection and Coupling Cycles

Each cycle involves:

  • Deprotection : Removal of the Fmoc group using 20% piperidine in dimethylformamide (DMF), exposing the alpha-amino group for subsequent coupling.

  • Coupling : Activation of the incoming amino acid (e.g., isoleucine, tryptophan) with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and diisopropylethylamine (DIPEA) in DMF. The activated amino acid reacts with the resin-bound peptide.

  • Washing : Residual reagents are removed using DMF and dichloromethane (DCM).

This cycle repeats until the full sequence (H-His-Pro-Gln-Gln-Pro-Trp-Ile-Leu-OH) is assembled.

Role of Trifluoroacetic Acid (TFA) in Synthesis

TFA serves dual roles in Xenin-8 synthesis:

  • Cleavage Agent : Upon completion of the sequence, TFA (95%) with scavengers like triisopropylsilane (TIS) and water cleaves the peptide from the resin while removing side-chain protecting groups.

  • Solubility Enhancer : TFA maintains peptide solubility during purification steps, critical for preventing aggregation.

Purification and Characterization of Xenin-8

High-Performance Liquid Chromatography (HPLC)

Crude Xenin-8 is purified via reverse-phase HPLC using a C18 column. A gradient of acetonitrile (10–60%) in 0.1% TFA/water separates the peptide from impurities. Purity levels exceeding 95% are routinely achieved.

Table 1: HPLC Purification Conditions for Xenin-8

ParameterSpecification
ColumnC18 (250 × 4.6 mm)
Mobile Phase A0.1% TFA in H₂O
Mobile Phase B0.1% TFA in Acetonitrile
Gradient10–60% B over 30 min
Flow Rate1 mL/min
DetectionUV at 220 nm

Mass Spectrometry (MS) Analysis

Matrix-assisted laser desorption ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight of Xenin-8. The observed mass (m/z 1012.3) matches the theoretical mass (1012.2 Da), ensuring sequence accuracy.

Enzymatic Stability and Modifications

Degradation Resistance

Xenin-8 exhibits moderate stability in plasma, with a half-life of 162 ± 6 minutes in murine models. Degradation primarily occurs via proteolytic cleavage at the N-terminal histidine-proline bond.

Table 2: Plasma Stability of Xenin-8 and Analogues

Peptide% Intact After 4 Hours
Xenin-863%
Xenin-8-Gln98.3%
Ac-NT/XN-8-Gln100%

Data sourced from

Stabilization Strategies

  • Glutamine Substitution : Replacing the C-terminal leucine with glutamine (Xenin-8-Gln) enhances stability (98.3% intact after 4 hours).

  • Acetylation : N-terminal acetylation (e.g., Ac-NT/XN-8-Gln) further reduces enzymatic degradation, achieving 100% stability at 4 hours.

Industrial-Scale Production

Automated Synthesizers

Industrial facilities utilize automated SPPS systems (e.g., CEM Liberty Blue) to scale Xenin-8 production. These systems reduce cycle times by 50% and improve coupling efficiency to >99.5%.

Quality Control (QC) Protocols

  • Amino Acid Analysis (AAA) : Quantifies residue composition post-synthesis.

  • Circular Dichroism (CD) : Ensures proper secondary structure formation.

  • Endotoxin Testing : Limits endotoxin levels to <0.1 EU/mg for biomedical applications.

Scientific Research Applications

Chemical and Biological Properties

Xenin 8 is an octapeptide with the chemical formula C51H79N15O9C_{51}H_{79}N_{15}O_{9} and a CAS number of 117442-28-1. It belongs to the neurotensin/xenopsin family and plays a crucial role in regulating insulin and glucagon secretion, thus influencing glucose metabolism. Its biological activity is primarily attributed to its ability to stimulate pancreatic beta cells to secrete insulin and modulate glucagon release from alpha cells, contributing to glucose homeostasis .

Therapeutic Applications

This compound has several promising applications in the treatment of metabolic disorders, particularly type 2 diabetes. Its dual role in stimulating both insulin and glucagon secretion positions it as a potential therapeutic target for enhancing glycemic control. Studies have demonstrated that hybrid peptides combining this compound with other gut hormones, such as exendin-4, exhibit enhanced antidiabetic effects .

Case Studies

  • Hybrid Peptide Efficacy : A study involving a novel neurotensin/xenin fusion peptide (Ac-NT/XN-8-Gln) demonstrated significant improvements in glycemic control when administered alongside exendin-4 in diabetic mice. The combination treatment led to reduced body fat mass, improved lipid profiles, and enhanced insulin sensitivity .
  • Insulin Secretion Dynamics : In vitro studies using isolated murine islets revealed that this compound significantly stimulates insulin secretion at low concentrations (EC50 = 0.16 nM), indicating its potential utility in managing insulin-related disorders .
  • Gastric Emptying and Satiety : Research has also shown that this compound influences gastric emptying rates and satiety signals, which could be beneficial in obesity management by regulating food intake .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Study Focus Findings References
Insulin SecretionStimulates insulin secretion from pancreatic beta cells; effective at low concentrations
Glucagon ModulationPotentiates glucagon secretion independently of somatostatin
Hybrid Peptide EfficacyAc-NT/XN-8-Gln improves glycemic control when combined with exendin-4
Gastric EmptyingReduces gastric emptying rates; influences satiety signals

Comparison with Similar Compounds

Neurotensin

  • Structural and Functional Similarities: Xenin-8 and neurotensin belong to the xenopsin/neurotensin/xenin family, sharing sequence homology and receptor interactions. Both peptides suppress appetite, delay gastric emptying, and modulate insulin secretion .
  • Mechanistic Differences: Neurotensin primarily binds neurotensin receptors (NTS1/NTS2), while Xenin-8 interacts with neurotensin receptor 1 (NTR1) and potentiates GIP activity. Neurotensin’s anorexigenic effects are more pronounced in central pathways, whereas Xenin-8 exerts peripheral effects on β-cell function .
  • Therapeutic Potential: Neurotensin analogs show promise in obesity but face challenges due to short half-lives. Xenin-8, especially in hybrid peptides like (DAla²)GIP/xenin-8-Gln, demonstrates enhanced enzymatic stability and sustained glucose-lowering effects in preclinical models .

Cholecystokinin (CCK)

  • Overlapping Biological Roles : Both Xenin-8 and CCK reduce food intake, inhibit gastric emptying, and stimulate pancreatic exocrine secretion .
  • Receptor Specificity : CCK acts via CCK-1/CCK-2 receptors, whereas Xenin-8’s effects are mediated through NTR1 and GIP receptor crosstalk. This distinction allows Xenin-8 to uniquely enhance GIP-induced insulin secretion, a feature absent in CCK .
  • Xenin-8’s ability to restore GIP sensitivity in T2D models positions it as a novel candidate for combination therapies .

Xenopsin

  • Evolutionary Context: Xenopsin, an amphibian peptide, shares structural and functional similarities with Xenin-8 and neurotensin. All three peptides influence gastrointestinal motility and acid secretion .

GIP/Xenin-8 Hybrid Peptides

  • Synergistic Actions : The hybrid peptide (DAla²)GIP/xenin-8-Gln combines GIP’s incretin effects with Xenin-8’s enzymatic stability. In high-fat-fed mice, twice-daily administration for 28 days reduced HbA1c, improved glucose tolerance, and enhanced β-cell survival .
  • Advantages Over Monotherapies: Unlike GIP alone, which loses efficacy in T2D, the hybrid restores GIP sensitivity and amplifies insulin secretion, addressing a key therapeutic gap .

Key Research Findings

Table 1: Comparative Analysis of Xenin-8 and Related Peptides

Feature Xenin-8 Neurotensin CCK GIP/Xenin-8 Hybrid
Primary Receptor NTR1 NTS1/NTS2 CCK-1/CCK-2 GIPR + NTR1
Insulin Secretion Potent stimulation Moderate stimulation Minimal effect Synergistic enhancement
Appetite Regulation Indirect (via GIP) Strong central suppression Peripheral satiety signals Combined GIP/Xenin effects
Half-Life Extended (vs. Xenin-25) Short (<5 mins) Moderate (~10 mins) Prolonged (>60 mins)
Clinical Potential T2D (insulin sensitizer) Obesity (anorexigenic) Limited by tolerance T2D (multi-target therapy)

Table 2: In Vivo Effects of Xenin-8 in Rodent Models

Model Dose/Regimen Key Outcomes Reference
Normal Mice 500 nmol/kg + glucose ↑ Insulin secretion; ↓ blood glucose
High-Fat-Fed Mice 500 nmol/kg bid × 21 days ↑ Insulin sensitivity; ↓ glucose variability
Diabetic Mice (DAla²)GIP/xenin-8-Gln ↓ HbA1c; ↑ β-cell function

Biological Activity

Xenin 8, a C-terminal fragment of the peptide xenin, has garnered attention for its biological activity, particularly in the regulation of insulin secretion and its potential antidiabetic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.

Overview of this compound

Xenin is co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from intestinal K-cells in response to feeding. It plays a significant role in modulating glucose metabolism and appetite regulation. This compound specifically has been shown to enhance insulin secretion and has potential therapeutic implications for diabetes management.

This compound exerts its biological effects primarily through the following mechanisms:

  • Insulin Secretion : this compound stimulates insulin secretion from pancreatic β-cells. Studies have demonstrated that at concentrations as low as 10810^{-8} M, this compound significantly enhances insulin release in response to glucose stimulation .
  • Glucagon Modulation : In addition to insulin, this compound also influences glucagon secretion, which is crucial for maintaining glucose homeostasis. Research indicates that this compound can modulate glucagon levels, thereby impacting overall metabolic regulation .

Insulinotropic Effects

A series of experiments have confirmed the insulinotropic effects of this compound:

  • In Vitro Studies : In BRIN-BD11 β-cells, this compound demonstrated concentration-dependent stimulation of insulin secretion. Notably, it retained significant activity even at elevated glucose concentrations, unlike some other peptides .
  • In Vivo Studies : In high-fat diet-induced mouse models, administration of this compound led to improved insulin secretion and better glycemic control. The compound was administered twice daily and showed promising results in enhancing metabolic outcomes .

Appetite Regulation

This compound also exhibits appetite-suppressive properties:

  • Feeding Studies : In acute feeding trials, this compound significantly reduced food intake in mice when administered at specific doses (e.g., 25 nmol kg25\text{ nmol kg}). This effect highlights its potential role in weight management and obesity treatment .

Comparative Efficacy

To better understand the efficacy of this compound, a comparison with other peptides such as GIP and GLP-1 was conducted. The following table summarizes key findings:

PeptideInsulin Secretion (p<0.05)Appetite SuppressionGlucagon Modulation
This compoundYesYesYes
GIPModerateNoModerate
GLP-1HighYesLow

Case Studies

Several case studies have illustrated the practical applications of this compound:

  • Diabetes Management : A study involving high-fat-fed mice showed that those treated with this compound had significantly lower blood glucose levels compared to control groups, indicating its potential as a therapeutic agent for diabetes .
  • Obesity Treatment : In another study focused on appetite regulation, mice receiving this compound exhibited reduced food intake and body weight over time, suggesting its utility in combating obesity-related complications .

Q & A

Q. What is Xenin 8, and what are its primary physiological roles in metabolic regulation?

this compound (C-terminal octapeptide: HPKRPWIL) is a bioactive fragment of the gastrointestinal hormone Xenin-25, belonging to the neurotensin/xenopsin family . It stimulates basal insulin secretion and enhances glucose-induced insulin release in a dose-dependent manner (EC₅₀ = 0.16 nM) in pancreatic β-cells . This compound also modulates glucagon secretion and potentiates cholinergic signaling in pancreatic islets, suggesting a dual role in glucose homeostasis . Methodologically, its effects are validated using in vitro insulin secretion assays (e.g., BRIN-BD11 cells) and in vivo glucose tolerance tests in rodent models .

Q. How can researchers experimentally validate this compound's interaction with insulin and glucagon pathways?

Key approaches include:

  • Dose-response studies : Administer this compound at varying concentrations (e.g., 0.1–10 nM) to pancreatic β-cell lines (e.g., BRIN-BD11) and measure insulin secretion via ELISA .
  • Co-administration with agonists/antagonists : Use cholinergic agonists (e.g., carbachol) or melanocortin receptor antagonists (e.g., SHU9119) to assess pathway cross-talk .
  • In vivo models : Test this compound in wild-type, obese (ob/ob), or high-fat diet (HFD) mice to evaluate glucose tolerance and hormone dynamics .

Q. What are the recommended methods for synthesizing and characterizing this compound in laboratory settings?

this compound is synthesized via solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Critical steps include:

  • Purity validation : Reverse-phase HPLC (≥95% purity) and mass spectrometry (exact mass: 1045.62 g/mol) .
  • Structural confirmation : Circular dichroism (CD) to verify α-helical motifs and NMR for sequence alignment .
  • Bioactivity testing : Insulin secretion assays in β-cell lines .

Advanced Research Questions

Q. How can conflicting data on this compound's appetite-suppressing effects be resolved across different experimental models?

Discrepancies arise from model-specific factors:

  • Species differences : this compound reduces food intake in wild-type mice but shows no effect in HFD mice . Standardize models by selecting age-matched, genetically controlled cohorts.
  • Administration routes : Intraperitoneal vs. intracerebroventricular delivery impacts hypothalamic Fos expression, a marker of neuronal activation . Use tracer-labeled this compound to track bioavailability .
  • Dosage optimization : Higher doses (500 nmol/kg) may mask subtle effects; conduct pilot studies to establish dose-response curves .

Q. What experimental designs are optimal for investigating this compound's long-term antidiabetic potential?

  • Chronic dosing protocols : Administer this compound (e.g., 25 nmol/kg twice daily) for 21 days in HFD mice, monitoring insulin sensitivity via hyperinsulinemic-euglycemic clamps .
  • Combination therapies : Co-administer with GLP-1 analogs or DPP-4 inhibitors to assess synergistic effects on β-cell function .
  • Endpoint analyses : Measure pancreatic islet morphology (immunohistochemistry) and plasma biomarkers (e.g., HbA1c, adiponectin) .

Q. How can researchers address gaps in understanding this compound's molecular targets and signaling pathways?

  • Receptor binding assays : Use radiolabeled this compound (³H or ¹²⁵I) to screen candidate receptors (e.g., G-protein-coupled receptors) in hypothalamic or pancreatic membranes .
  • Knockout models : Employ CRISPR-Cas9 to delete putative receptors (e.g., neurotensin receptors) in β-cells or neurons .
  • Transcriptomics : RNA-seq of this compound-treated cells to identify differentially expressed genes (e.g., insulin/glucagon regulators) .

Methodological and Analytical Considerations

Q. What statistical approaches are critical for analyzing this compound's dose-dependent effects on hormone secretion?

  • Nonlinear regression : Fit dose-response data to sigmoidal curves (e.g., GraphPad Prism) to calculate EC₅₀ and Hill coefficients .
  • Error analysis : Report standard deviations (SD) or standard errors (SE) for triplicate experiments .
  • Comparative tests : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., this compound vs. full-length Xenin) .

Q. How should researchers handle contradictory findings between in vitro and in vivo studies of this compound?

  • Contextualize mechanisms : In vitro systems lack systemic factors (e.g., hepatic clearance); validate findings using isolated perfused pancreas models .
  • Control for confounding variables : In vivo studies must account for circadian rhythms (e.g., nighttime feeding in rodents) and stress-induced hormone release .

Ethical and Reproducibility Guidelines

Q. What ethical considerations apply to this compound studies involving animal models?

  • 3Rs compliance : Minimize animal use via power calculations; replace invasive procedures with telemetry for continuous glucose monitoring .
  • Humane endpoints : Define criteria for early euthanasia (e.g., >20% weight loss) .

Q. How can researchers ensure reproducibility when publishing this compound data?

  • Detailed protocols : Document peptide synthesis, storage conditions (−80°C lyophilized), and administration routes .
  • Data transparency : Share raw insulin/glucagon measurements and statistical code in supplementary materials .
  • Independent validation : Collaborate with third-party labs to replicate key findings .

Unresolved Research Challenges

Q. What are the unresolved contradictions in this compound's role in β-cell proliferation vs. apoptosis?

  • Conflict : this compound enhances insulin secretion but lacks evidence of β-cell trophic effects .
  • Experimental solutions : Conduct long-term lineage tracing (e.g., β-cell-specific Cre models) to track proliferation .

Q. How can interspecies variability in this compound's efficacy be mitigated for translational research?

  • Cross-species assays : Compare this compound activity in human islets vs. rodent models .
  • Structure-activity studies : Modify peptide sequences to optimize receptor affinity in primates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.